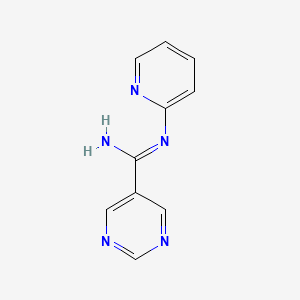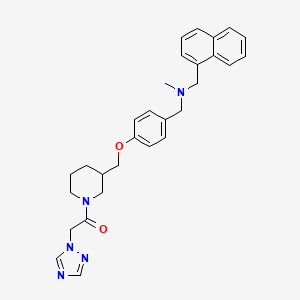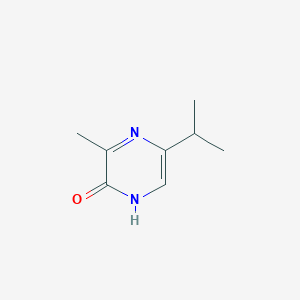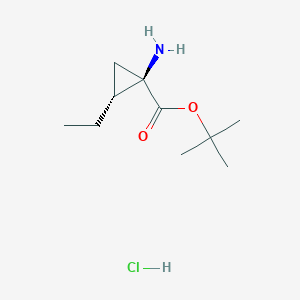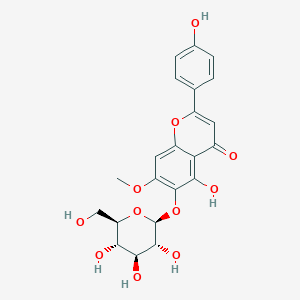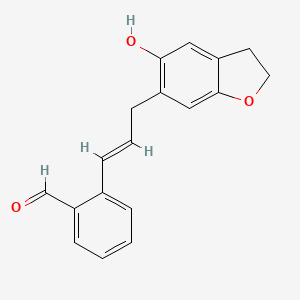
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde is a complex organic compound that features both benzofuran and benzaldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.
Formation of the Propenyl Chain: This involves the formation of a carbon-carbon double bond through reactions such as Wittig or Heck coupling.
Attachment of the Benzaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbon-carbon double bond can be reduced to form a single bond.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Benzaldehyde Derivatives: Compounds with similar benzaldehyde functional groups.
Uniqueness
(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde is unique due to the combination of its benzofuran and benzaldehyde moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16O3 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-[(E)-3-(5-hydroxy-2,3-dihydro-1-benzofuran-6-yl)prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C18H16O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-12,20H,7-9H2/b6-3+ |
Clé InChI |
SYCMNQNQUPEKSW-ZZXKWVIFSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3C=O |
SMILES canonique |
C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


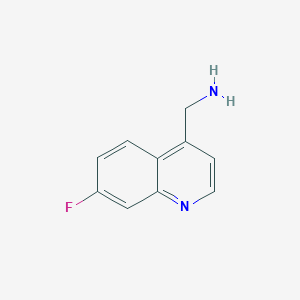

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
